

Dosing and administration protocols for Menaquinone-7-13C6.

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Compound of Interest

Compound Name: Menaquinone-7-13C6

Cat. No.: B12059965

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Application Notes and Protocols for Menaquinone-7-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a member of the vitamin K2 family, is a vital fat-soluble vitamin primarily recognized for its role in bone and cardiovascular health. Its primary biological function is to act as a cofactor for the enzyme γ -glutamyl carboxylase, which catalyzes the conversion of glutamate (Glu) residues to γ -carboxyglutamate (Gla) residues in specific proteins, known as Gla-proteins. This post-translational modification is essential for the biological activity of proteins involved in blood coagulation, bone mineralization, and the inhibition of vascular calcification.

Menaquinone-7-13C6 is a stable isotope-labeled form of MK-7, where six carbon atoms in the molecule are replaced with the heavy isotope 13C. This labeling provides a powerful tool for researchers to trace, quantify, and study the pharmacokinetics and metabolism of MK-7 *in vivo* without the use of radioactive isotopes. The 13C6 label allows for the precise differentiation of the administered dose from endogenous levels of MK-7 using mass spectrometry, making it an invaluable resource in drug development and nutritional research.

These application notes provide an overview of dosing and administration protocols for **Menaquinone-7-13C6**, drawing upon established methodologies for both labeled and unlabeled menaquinone-7.

Dosing Information for Menaquinone-7 (Unlabeled)

The following table summarizes dosing information from various clinical studies on unlabeled Menaquinone-7, which can serve as a reference for designing tracer studies with **Menaquinone-7-13C6**.

Dose	Frequency	Duration	Study Population	Key Findings	Reference
10 - 360 µg	Daily	Up to 1 year	Healthy adults	Improved extra-hepatic vitamin K status.	[1]
45 µg	Daily	8 weeks	Healthy children	Improved vitamin K status.	
50, 100, or 200 µg	Daily	4 weeks	Postmenopausal women	Dose-dependent increase in carboxylated osteocalcin.	
90 - 360 µg	Daily	Up to 12 months	Healthy adults	Improved biomarkers of vitamin K status.	
180 µg	Daily	3 years	Healthy postmenopausal women	Improved arterial stiffness.[2]	
360 µg	Daily	4 weeks	Chronic hemodialysis patients	Decreased inactive Matrix Gla-Protein (MGP).	[3]
375 µg	Daily	6 months	Healthy adults	Identified as the No Observed Adverse Effect Level (NOAEL) in one study.[1]	

400 µg	Daily	1 year	Patients with chronic kidney disease	No significant increase in coagulation-related adverse events. [1]
1 mg	Single dose	N/A	Healthy male subjects	Peak plasma concentration s at ~6 hours.
2.5, 5, and 10 mg/kg body weight	Daily	90 days	Rats (subchronic toxicity study)	No observed adverse effect level (NOAEL) was 10 mg/kg/day.
2000 mg/kg body weight	Single dose	N/A	Mice (acute toxicity study)	Median lethal dose (LD50) was greater than 2000 mg/kg.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Menaquinone-7-13C6 in Human Subjects

This protocol is designed to assess the absorption, distribution, metabolism, and excretion (ADME) of **Menaquinone-7-13C6**.

1. Subject Recruitment and Preparation:

- Recruit healthy adult volunteers with informed consent.
- Exclusion criteria should include coagulation disorders, gastrointestinal diseases, and use of medications that interfere with vitamin K metabolism (e.g., anticoagulants).

- For a specified period before the study (e.g., 4 days), subjects should consume a diet low in vitamin K2.

2. Administration of **Menaquinone-7-13C6**:

- Administer a single oral dose of **Menaquinone-7-13C6**. The exact dose will depend on the sensitivity of the analytical method but should be a fraction of the typical daily intake to act as a tracer.
- The labeled compound should be dissolved in a suitable vehicle, such as corn oil or sunflower oil, and administered in a capsule.
- The dose should be administered with a standardized meal containing a moderate amount of fat (e.g., 30g) to facilitate absorption.

3. Blood Sampling:

- Collect serial blood samples into EDTA-containing tubes at baseline (pre-dose) and at various time points post-administration (e.g., 0, 2, 4, 6, 8, 24, 48, 72, and 96 hours).
- Protect blood samples from light and process them promptly to separate plasma.
- Store plasma samples at -80°C until analysis.

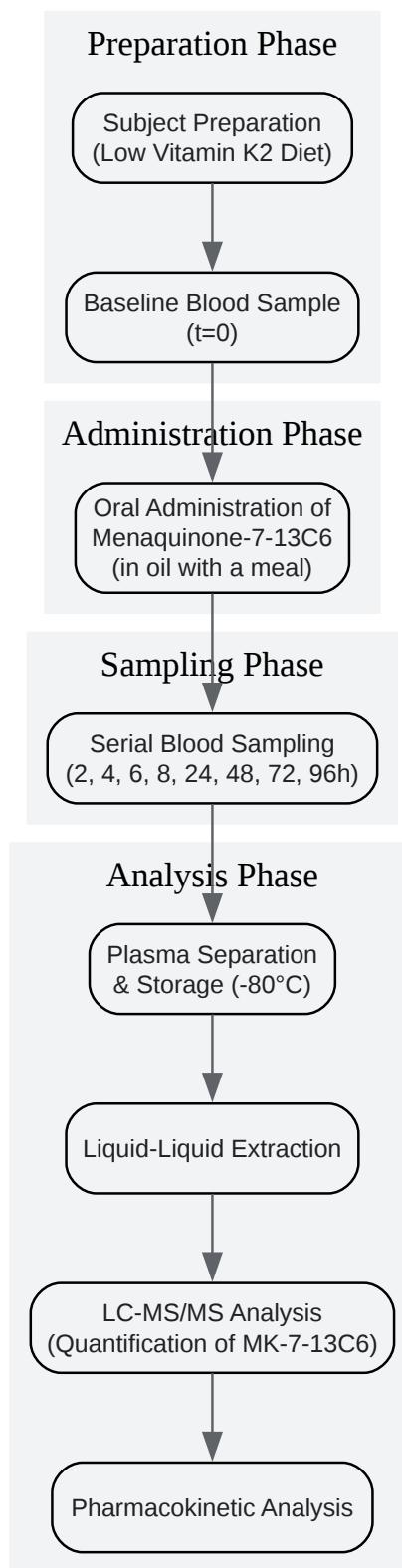
4. Sample Preparation for Analysis:

- Perform a liquid-liquid extraction of plasma samples to isolate lipids, including **Menaquinone-7-13C6**. Hexane is a commonly used solvent for this purpose.
- Incorporate an internal standard (e.g., a deuterated form of another vitamin K analog) to correct for extraction efficiency and instrument variability.
- Evaporate the solvent and reconstitute the sample in a solvent compatible with the analytical system.

5. Analytical Methodology: LC-MS/MS Quantification:

- Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) for the quantification of **Menaquinone-7-13C6**.
- Chromatography: Employ a C18 reversed-phase column to separate **Menaquinone-7-13C6** from other plasma components.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both **Menaquinone-7-13C6** and the internal standard.

Diagram of Experimental Workflow

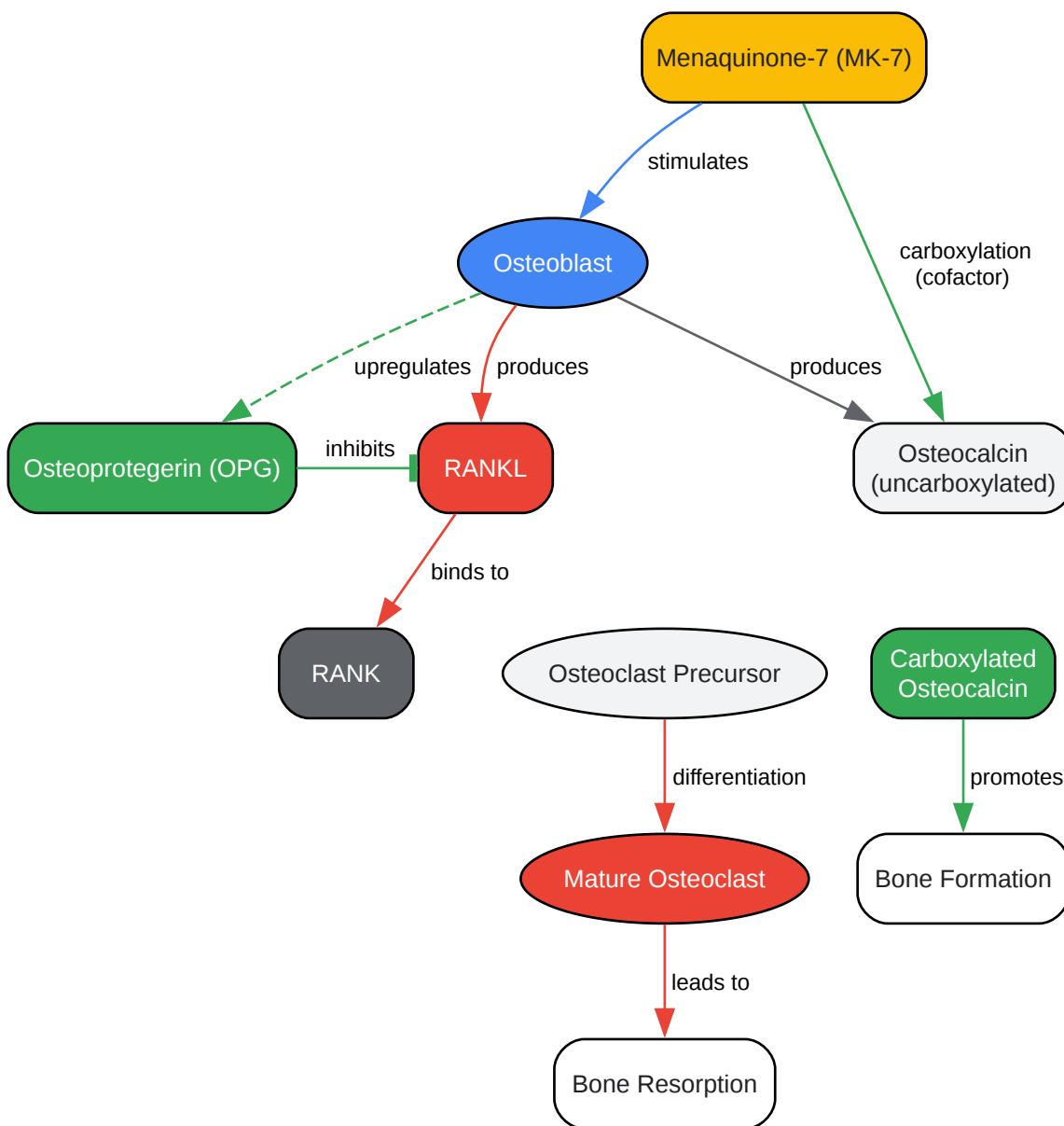
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Caption: Experimental workflow for a pharmacokinetic study of **Menaquinone-7-13C6**.

Signaling Pathways of Menaquinone-7

Menaquinone-7 exerts its effects on bone metabolism through various signaling pathways. A key pathway involves the regulation of osteoblast and osteoclast activity. MK-7 promotes osteoblast differentiation and bone mineralization while inhibiting the formation and activity of osteoclasts. This is partly achieved through the upregulation of Osteoprotegerin (OPG), a decoy receptor for the Receptor Activator of Nuclear Factor- κ B Ligand (RANKL). By binding to RANKL, OPG prevents it from interacting with its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.

Diagram of Menaquinone-7 Action on Bone Cells



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